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molecular formula C8H8F3NO2 B8510744 (5-Amino-2-trifluoromethoxy-phenyl)-methanol

(5-Amino-2-trifluoromethoxy-phenyl)-methanol

Cat. No. B8510744
M. Wt: 207.15 g/mol
InChI Key: WFNYZIHHBWLCPK-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

t-Butyl nitrite (2.49 g, 24.2 mmol), copper (II) chloride (2.71 g, 20.2 mmol), and acetonitrile (100 mL) were added to a round-bottom flask. The resulting mixture was cooled to 0° C. (5-Amino-2-trifluoromethoxy-phenyl)-methanol (1.67 g, 8.1 mmol) in acetonitrile (10 mL) was slowly added to the reaction over a period of 5 min. The reaction was warmed up to room temperature and stirred overnight. The mixture was then poured into 20% HCl (100 mL) and extracted with ether (100 mL). The organic layer was washed with 20% HCl (100 mL) and dried over MgSO4. The ether was removed in vacuo and the residue was chromatographed with 4:1 hexanes:EtOAC to give 1.2 g (66%) of (5-chloro-2-trifluoromethoxy-phenyl)-methanol as a yellow solid.
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.N[C:9]1[CH:10]=[CH:11][C:12]([O:17][C:18]([F:21])([F:20])[F:19])=[C:13]([CH2:15][OH:16])[CH:14]=1.[ClH:22]>C(#N)C.[Cu](Cl)Cl>[Cl:22][C:9]1[CH:10]=[CH:11][C:12]([O:17][C:18]([F:21])([F:20])[F:19])=[C:13]([CH2:15][OH:16])[CH:14]=1

Inputs

Step One
Name
Quantity
2.49 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
2.71 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.67 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)CO)OC(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added to the reaction over a period of 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with 20% HCl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The ether was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed with 4:1 hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)CO)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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